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Compound of Interest

Compound Name: GSK503

Cat. No.: B15586943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and biological activity of GSK503, a potent and specific inhibitor of the Enhancer of Zeste

Homolog 2 (EZH2) methyltransferase. This document is intended for researchers, scientists,

and drug development professionals interested in the therapeutic potential of targeting EZH2 in

various disease contexts, particularly in oncology.

Molecular Structure and Physicochemical
Properties
GSK503 is a synthetic, small molecule inhibitor of EZH2. Its fundamental properties are

summarized below.
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Identifier Value

IUPAC Name

N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-

yl)methyl)-1-isopropyl-3-methyl-6-(6-(4-

methylpiperazin-1-yl)pyridin-3-yl)-1H-indole-4-

carboxamide

Molecular Formula C₃₁H₃₈N₆O₂

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C(=CN(

C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C)

C(C)C)C)C

Physicochemical Data
Property Value

Molecular Weight 526.7 g/mol

Form Solid

Solubility
- Water: up to 5 mM- DMSO: up to 25 mM-

Ethanol: up to 50 mM

Biological Activity and Mechanism of Action
GSK503 is a highly potent and specific inhibitor of the EZH2 methyltransferase, a key

component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation

of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing

of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene

silencing and tumor progression.

GSK503's mechanism of action involves the competitive inhibition of the S-adenosyl-L-

methionine (SAM) binding site of EZH2, thereby preventing the transfer of a methyl group to

H3K27. This leads to a global reduction in H3K27me3 levels and the reactivation of tumor

suppressor genes.
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The inhibitory activity of GSK503 against EZH2 and its selectivity over other

methyltransferases have been characterized in various studies.

Target IC₅₀ Kᵢ Notes

EZH2 8 nM[1] 3 nM

Potent inhibition of

wild-type and mutant

EZH2.[2]

EZH1 633 nM -

Demonstrates

selectivity for EZH2

over EZH1.

GSK503 exhibits high selectivity, being at least 4000-fold more selective for EZH2 over a panel

of 20 other human methyltransferases. It is also highly selective against a range of human

histone deacetylases, GPCRs, kinases, and ion channels.

Cellular Activity
GSK503 has been shown to reduce cellular H3K27me3 levels and inhibit the growth of various

cancer cell lines, particularly those of hematological origin. It has demonstrated efficacy in

inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells.[2]

Signaling Pathway
GSK503 targets the EZH2-mediated signaling pathway, which plays a critical role in cancer

development. The following diagram illustrates the core mechanism of EZH2 and the point of

intervention by GSK503.
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EZH2 Signaling Pathway and GSK503 Inhibition
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Caption: EZH2 Signaling Pathway and GSK503 Inhibition.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate

the activity of GSK503.

Western Blot for H3K27me3 Levels
Objective: To determine the effect of GSK503 on the global levels of tri-methylated histone H3

at lysine 27.
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Methodology:

Cell Culture and Treatment: Plate cancer cells (e.g., WSU-DLCL2) at an appropriate density

and allow them to adhere overnight. Treat cells with GSK503 at a range of concentrations

(e.g., 10 nM to 10 µM) and a vehicle control (DMSO) for 72 hours.[3]

Histone Extraction: Harvest cells and perform histone extraction using an acid extraction

method or a commercial kit to enrich for nuclear proteins.[4]

Protein Quantification: Determine the protein concentration of the histone extracts using a

BCA or Bradford assay.[4]

Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at

95-100°C for 5-10 minutes.[4]

Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until adequate

separation is achieved.[4]

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2

µm pore size is recommended for histones).[5]

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5%

BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]

Primary Antibody Incubation: Incubate the membrane with a primary antibody against

H3K27me3 (e.g., 1:1000 dilution) and a loading control such as total Histone H3 (e.g.,

1:5000 dilution) overnight at 4°C.[6]

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and

image the signal.[4]

Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total

Histone H3 signal.[3]
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Cell Viability (MTT) Assay
Objective: To assess the effect of GSK503 on cancer cell proliferation and viability.

Methodology:

Cell Seeding: Seed cancer cells (e.g., DLBCL cell lines) in a 96-well plate at a density that

allows for logarithmic growth throughout the experiment (e.g., 5,000 cells/well).[3]

Compound Treatment: After allowing cells to adhere (if applicable), treat them with a serial

dilution of GSK503 (e.g., 1 nM to 100 µM) and a vehicle control.[3]

Incubation: Incubate the plates for the desired duration (e.g., 7 days), replenishing the

medium with the compound every 3-4 days.[3]

MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and

incubate for 4 hours at 37°C.[3]

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization

solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at

570 nm using a plate reader.[3]

Data Analysis: Normalize the absorbance values to the vehicle control and plot the results

against the log of the inhibitor concentration to calculate the IC₅₀ value.[3]

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of GSK503 in a preclinical animal model.

Methodology:

Cell Preparation and Implantation: Subcutaneously inject a suspension of cancer cells (e.g.,

SUDHL4 or SUDHL6) into the flank of immunodeficient mice (e.g., SCID mice).[2]

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

Treatment can begin when tumors reach a specified size (e.g., 100-150 mm³).[7]
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Drug Administration: Administer GSK503 intraperitoneally (i.p.) at a specified dose and

schedule (e.g., 150 mg/kg daily).[2] A vehicle control group should be included.

Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per

week. Monitor the animals for any signs of toxicity.[7]

Study Endpoint and Analysis: The study can be terminated when tumors in the control group

reach a predetermined size. At the endpoint, tumors can be excised for further analysis (e.g.,

Western blot for H3K27me3).[8]

Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of

GSK503.
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Experimental Workflow for GSK503 Evaluation
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Caption: A typical experimental workflow for evaluating GSK503.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15586943?utm_src=pdf-body-img
https://www.benchchem.com/product/b15586943?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides a foundational understanding of GSK503 for researchers in the field of

epigenetics and cancer drug discovery. The provided data and protocols should serve as a

valuable resource for designing and conducting further investigations into the therapeutic

potential of this promising EZH2 inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GSK503 | Histone Methyltransferase | TargetMol [targetmol.com]

2. selleckchem.com [selleckchem.com]

3. benchchem.com [benchchem.com]

4. benchchem.com [benchchem.com]

5. docs.abcam.com [docs.abcam.com]

6. benchchem.com [benchchem.com]

7. benchchem.com [benchchem.com]

8. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to GSK503: A Potent EZH2
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15586943#gsk503-molecular-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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